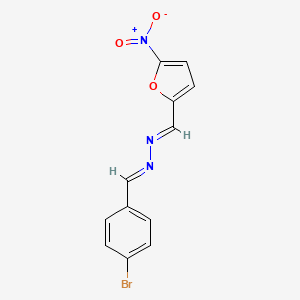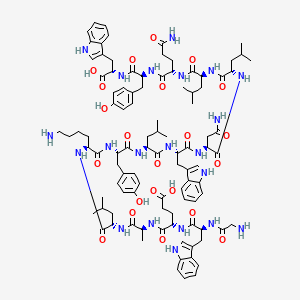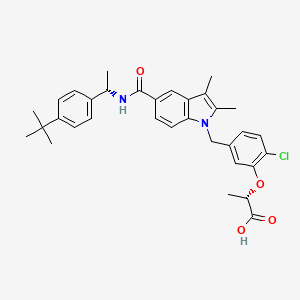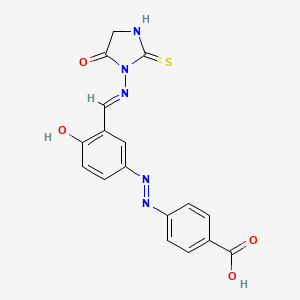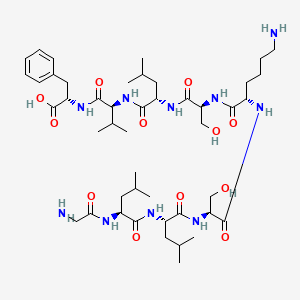
Mouse TREM-1 SCHOOL peptide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mouse TREM-1 SCHOOL peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The sequence of the peptide is Gly-Leu-Leu-Ser-Lys-Ser-Leu-Val-Phe. The synthesis starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity suitable for research applications .
化学反应分析
Types of Reactions
Mouse TREM-1 SCHOOL peptide primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: TFA, water, scavengers (e.g., triisopropylsilane)
Purification: HPLC
Major Products
The major product of the synthesis is the this compound itself, with a molecular weight of 963.17 g/mol and the formula C46H78N10O12 .
科学研究应用
Mouse TREM-1 SCHOOL peptide has a wide range of scientific research applications:
Immunology: It is used to study the role of TREM-1 in immune responses, particularly in sepsis and inflammatory diseases.
Cancer Research: The peptide has shown antitumor effects in various cancer models, including lung cancer.
Infectious Diseases: It is used to investigate the modulation of immune responses in infectious diseases.
Neuroscience: Research has explored its role in central nervous system diseases.
作用机制
Mouse TREM-1 SCHOOL peptide inhibits the interaction between TREM-1 and DAP-12, preventing the activation of downstream signaling pathways. TREM-1 is a transmembrane receptor that amplifies inflammatory responses by synergizing with Toll-like receptors (TLRs). The inhibition of TREM-1 signaling by the peptide reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response .
相似化合物的比较
Similar Compounds
Nangibotide: A TREM-1 inhibitor currently in clinical trials for sepsis.
TREM-1 Fc Fusion Protein: Used in preclinical studies to block TREM-1 signaling.
Uniqueness
Mouse TREM-1 SCHOOL peptide is unique due to its ligand-independent mechanism of action. Unlike other inhibitors that block receptor-ligand interactions, this peptide directly targets the receptor’s signaling pathway, offering a novel approach to modulating immune responses .
属性
分子式 |
C46H78N10O12 |
|---|---|
分子量 |
963.2 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C46H78N10O12/c1-25(2)18-31(49-37(59)22-48)40(61)51-32(19-26(3)4)41(62)55-35(23-57)43(64)50-30(16-12-13-17-47)39(60)54-36(24-58)44(65)52-33(20-27(5)6)42(63)56-38(28(7)8)45(66)53-34(46(67)68)21-29-14-10-9-11-15-29/h9-11,14-15,25-28,30-36,38,57-58H,12-13,16-24,47-48H2,1-8H3,(H,49,59)(H,50,64)(H,51,61)(H,52,65)(H,53,66)(H,54,60)(H,55,62)(H,56,63)(H,67,68)/t30-,31-,32-,33-,34-,35-,36-,38-/m0/s1 |
InChI 键 |
ZUSCLEXGEXGNHH-CKJCXVCBSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-tricosa-10,12-diynoyloxypropyl] tricosa-10,12-diynoate](/img/structure/B12363458.png)
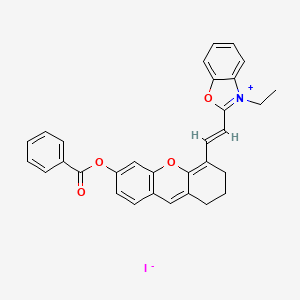
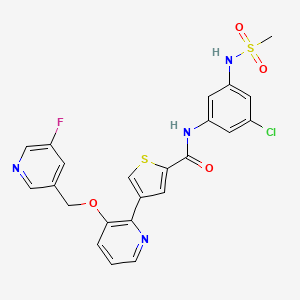


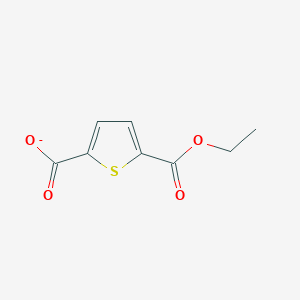
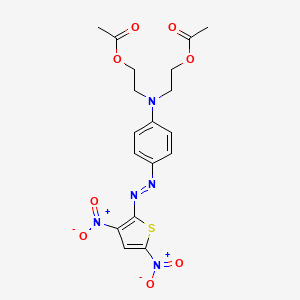
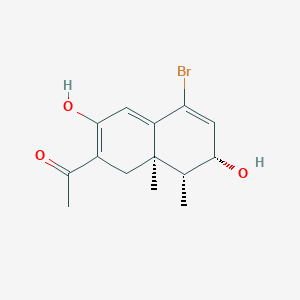
![2-[3-[Di(propan-2-yl)amino]-1-(2,3,4,5,6-pentadeuteriophenyl)propyl]-4-(hydroxymethyl)phenol](/img/structure/B12363512.png)
